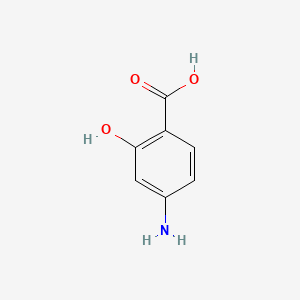

4-Aminosalicylic acid

Cat. No. B1667114

Key on ui cas rn:

65-49-6

M. Wt: 153.14 g/mol

InChI Key: WUBBRNOQWQTFEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07557210B2

Procedure details

A solution of 4-amino-2-hydroxybenzoic acid (1 g, 6.5 mmol) in MeOH (15 mL) and concentrated sulfonic acid (1 mL) was refluxed overnight. The reaction mixture was quenched with NaHCO3 aqueous solution (60 mL) and EtOAc (60 mL). The organic layer was separated, dried, evaporated to give 3-hydroxy-4-methoxycarbonylaniline.

[Compound]

Name

sulfonic acid

Quantity

1 mL

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.[CH3:12]O>>[OH:11][C:4]1[CH:3]=[C:2]([CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH3:12])=[O:7])[NH2:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC(=C(C(=O)O)C=C1)O

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

[Compound]

|

Name

|

sulfonic acid

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was quenched with NaHCO3 aqueous solution (60 mL) and EtOAc (60 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C(N)C=CC1C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |